![molecular formula C6H8O4 B12865091 5-Oxotetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12865091.png)
5-Oxotetrahydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is notable for its structural motif, which is present in many natural products and synthetic intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxotetrahydro-2H-pyran-2-carboxylic acid can be achieved through various methods. One common approach involves the oxidation of 2H-pyran-5-carboxylic acid . The reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the cyclization of 4-hydroxy-2-pentenoic acid, which can be catalyzed by acids or bases .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as esterification, cyclization, and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
5-Oxotetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization reactions.
Major Products
The major products formed from these reactions include various pyran derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
5-Oxotetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Oxotetrahydro-2H-pyran-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems . It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Oxotetrahydro-2H-pyran-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity . Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H8O4 |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
5-oxooxane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c7-4-1-2-5(6(8)9)10-3-4/h5H,1-3H2,(H,8,9) |
InChI Key |
SLBFCQVBRARRMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)COC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.